![molecular formula C10H6ClNO B1471126 3-Chloroisoquinoline-6-carbaldehyde CAS No. 1337880-76-8](/img/structure/B1471126.png)
3-Chloroisoquinoline-6-carbaldehyde
Overview
Description
3-Chloroisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is also known as 3-Chloro-6-formylisoquinoline or 3-Chloro-6-formyl-2-azanaphthalene .
Synthesis Analysis
The synthesis of 3-Chloroisoquinoline-6-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The Vilsmeier-Haack reaction, which converts acetanilide into 2-chloroquinoline-3-carbaldehyde by the action of the Vilsmeier-Haack reagent (DMF+POCl3), is one of the methods used in the synthesis .Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinoline-6-carbaldehyde can be represented by the InChI code: 1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H . The compound has a molecular weight of 163.60 g/mol .Chemical Reactions Analysis
The chemistry of 3-Chloroisoquinoline-6-carbaldehyde involves various reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF affords the respective 2-chloro-3-cyanoquinoline .Physical And Chemical Properties Analysis
3-Chloroisoquinoline-6-carbaldehyde has a molecular weight of 163.60 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is a weak base that accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues .Scientific Research Applications
Comprehensive Analysis of 3-Chloroisoquinoline-6-carbaldehyde Applications
3-Chloroisoquinoline-6-carbaldehyde is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Synthesis of Heterocyclic Compounds: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity, particularly in the Vilsmeier-Haack reaction, allows for the formation of diverse heterocyclic structures that are essential in medicinal chemistry .
Pharmacological Research: Due to its structural similarity to many biologically active molecules, 3-Chloroisoquinoline-6-carbaldehyde is used in pharmacological research to develop new therapeutic agents. It’s particularly relevant in the synthesis of compounds with potential antimicrobial and anticancer properties .
Formylation Reactions: In organic synthesis, the compound is employed in formylation reactions to create aldehyde groups. This is crucial for the synthesis of aromatic aldehydes and α-β-unsaturated aldehydes, which have wide applications in creating pharmacologically active molecules .
Chemical Transformations: This compound is utilized in various chemical transformations due to its reactivity with Vilsmeier reagent. It can lead to products with high synthetic potential, which are valuable in developing new drugs and materials .
Antimicrobial Agent Development: Research indicates that modifications to the quinoline structure can enhance antimicrobial activity. 3-Chloroisoquinoline-6-carbaldehyde can be used to synthesize new quinoline derivatives with improved efficacy against microbial species .
Anticancer Activity: The compound’s derivatives are being explored for their anticancer activity. By modifying the quinoline nucleus, researchers aim to develop new prototypes with more effective anticancer properties .
DNA Synthesis Inhibition: Quinoline derivatives, including those synthesized from 3-Chloroisoquinoline-6-carbaldehyde, are known to inhibit DNA synthesis in bacteria by affecting DNA gyrase and type IV topoisomerase, leading to bacterial death .
Material Science: In material science, the compound’s derivatives are investigated for their potential use in creating new materials with unique properties, such as conducting polymers or molecular sensors .
Safety and Hazards
The safety data sheet for 3-Chloroisoquinoline-6-carbaldehyde indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to handle the compound with protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloroisoquinoline-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFWXAOLMWNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285180 | |
Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinoline-6-carbaldehyde | |
CAS RN |
1337880-76-8 | |
Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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